2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2S/c18-12-4-5-14(19)16(9-12)27(25,26)23-13-3-1-2-11(8-13)15-6-7-17-21-20-10-24(17)22-15/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGZDUSRBINURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with a triazolo-pyridazine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can intercalate with DNA, inhibiting the replication process. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the [1,2,4]triazolo[4,3-b]pyridazin core but differ in substituents, which critically influence physicochemical properties and biological activity. Key comparisons include:
(A) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Differences : Lin28-1632 substitutes the sulfonamide group with an N-methylacetamide and incorporates a methyl group on the triazolo-pyridazin core.
- Functional Relevance: This compound inhibits Lin28 proteins, RNA-binding proteins involved in developmental regulation and cancer.
- Application : Used at 80 µM concentration in topical assays, suggesting moderate solubility in aqueous-DMSO mixtures .
(B) (E)-4b (Propenoic Acid Derivative)
- Structural Differences: Features a propenoic acid substituent and benzoylamino group instead of sulfonamide.
- Physicochemical Properties : Exhibits a high melting point (253–255°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group .
- Implications: The propenoic acid moiety may enhance binding to charged residues in enzymatic active sites, though specific targets are unreported .
(C) (E)-4d (Chloro-Pyridazin Derivative)
- Structural Differences : Replaces the triazolo-pyridazin core with a 6-chloro-3-pyridazin-6-yl group.
- Physicochemical Properties : Lower melting point (187–189°C) compared to (E)-4b, indicating reduced crystallinity due to weaker polar interactions .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
Fluorine atoms at the 2,5-positions on the benzene ring could enhance metabolic stability and electron-withdrawing effects, optimizing interactions with hydrophobic enzyme pockets.
Thermal Stability :
- The absence of a carboxylic acid group (as in (E)-4b) likely results in a lower melting point for the target compound compared to (E)-4b, favoring synthetic handling but possibly reducing crystallinity .
Further assays are required to confirm this hypothesis.
Synthetic Feasibility :
- The triazolo-pyridazin core is synthetically accessible via cyclocondensation reactions, as demonstrated in Heterocycles (2003) . Modifications to the phenyl-sulfonamide moiety could be explored to optimize solubility and potency.
Biological Activity
2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and interactions with specific enzymes.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H13F2N5O2S
- Molecular Weight : 361.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit anticancer properties primarily through:
- Inhibition of Carbonic Anhydrases (CAs) : These enzymes play a crucial role in regulating pH and fluid balance in tissues. Inhibition of specific isoforms (e.g., hCA IX) has been linked to reduced tumor growth and metastasis .
- Induction of Apoptosis : Studies have shown that compounds in this class can trigger apoptotic pathways in cancer cells by increasing the levels of cleaved caspases .
- Cell Cycle Arrest : The compound has been observed to halt the cell cycle in various phases (G0-G1 and S phases), thereby preventing cancer cell proliferation .
Efficacy Against Cancer Cell Lines
The compound has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 (Breast) | 3.99 ± 0.21 | Apoptosis induction |
| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest |
| HCT116 (Colon) | 9.83 ± 0.52 | Enzyme inhibition |
These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines under hypoxic conditions .
Interaction with Carbonic Anhydrases
The compound's interaction with carbonic anhydrases is particularly noteworthy:
- Inhibition Potency : Compounds similar to this sulfonamide have shown variable inhibition potency against hCAs I, II, IX, and XII.
- Binding Affinity : The presence of a sulfonamide group is critical for binding to the zinc ion in the active site of these enzymes .
Case Studies
A recent study evaluated the cardiovascular effects of various sulfonamide derivatives using an isolated rat heart model. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
